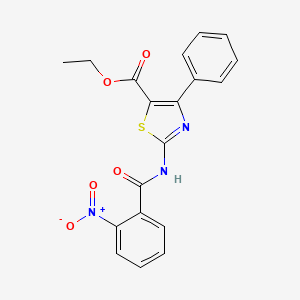

Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(2-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5S/c1-2-27-18(24)16-15(12-8-4-3-5-9-12)20-19(28-16)21-17(23)13-10-6-7-11-14(13)22(25)26/h3-11H,2H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVKFHMHQUPUOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the nitration of 2-aminobenzoic acid to form 2-nitrobenzoic acid. This is followed by the formation of the amide bond through the reaction with thionyl chloride and subsequent treatment with ethyl anthranilate. The resulting intermediate is then subjected to cyclization with phenyl isothiocyanate to form the thiazole ring. The final step involves esterification with ethanol under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamido group.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or thiols

Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

Reduction: 2-(2-aminobenzamido)-4-phenylthiazole-5-carboxylate

Substitution: Various substituted derivatives depending on the nucleophile used

Ester Hydrolysis: 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylic acid

Scientific Research Applications

Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. The nitro group plays a significant role in its activity, as it can undergo bioreduction to form reactive intermediates that interact with the enzyme’s active site .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among thiazole carboxylates lie in the substituents at positions 2 and 4 of the thiazole ring. Below is a comparative analysis:

Key Observations :

Insights :

Physicochemical Properties

Remarks :

- The nitro group in the target compound may contribute to higher melting points due to strong intermolecular dipole interactions.

- Stability challenges (e.g., photodegradation) necessitate storage in amber vials .

Biological Activity

Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate is a compound belonging to the thiazole family, noted for its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a carboxylate group, and a nitrobenzamido substituent. The thiazole moiety is crucial for its pharmacological effects, while the nitro group enhances its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate generally involves multiple steps:

- Formation of the thiazole ring through cyclization.

- Introduction of the nitrobenzamido group via electrophilic substitution.

- Esterification to yield the final product.

Alternative methods such as microwave-assisted synthesis have been explored to improve yield and reduce reaction times.

Biological Activity

Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. In vitro studies indicate that it can inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus, as well as fungi such as Aspergillus niger .

- Anticancer Potential : Molecular docking studies suggest that this compound can effectively bind to proteins involved in cancer pathways, potentially inhibiting tumor cell proliferation through hydrophobic interactions and hydrogen bonding.

The biological activity is largely attributed to the following mechanisms:

- Inhibition of Enzymatic Activity : The nitro group can undergo reduction to form reactive intermediates that inhibit bacterial enzymes, thus blocking bacterial growth.

- Cell Membrane Penetration : The thiazole ring and phenyl group enhance the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate against various pathogens. The minimal inhibitory concentration (MIC) was determined using the cup plate method, revealing potent activity against E. coli (MIC = 50 µg/mL) and S. aureus (MIC = 40 µg/mL) .

Case Study 2: Anticancer Activity

In another study, the compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). Results indicated that it exhibited selective cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting it may serve as a lead compound for further drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 2-(3-nitrobenzamido)-4-phenylthiazole-5-carboxylate | Nitro group at meta position | Anticancer, Antimicrobial | Different binding profiles due to positional variation |

| Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate | Nitro group at para position | Similar activity but varied efficacy | Positional differences influence solubility |

| Ethyl 2-(4-chlorobenzamido)-4-phenylthiazole-5-carboxylate | Chlorine instead of nitro | Potentially different biological activity | Chlorine's properties may alter interaction dynamics |

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with thiazole core formation, followed by amidation and esterification. Key steps include:

- Amidation : Reacting 4-phenylthiazole-5-carboxylate derivatives with 2-nitrobenzoyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like DMF .

- Esterification : Ethyl ester formation via refluxing with ethanol and catalytic sulfuric acid .

Optimization Strategies : - Control temperature (60–80°C for amidation) and inert atmosphere (N₂) to minimize side reactions .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to improve final yield (>70%) .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., nitrobenzamido proton at δ 8.5–9.0 ppm, thiazole ring carbons at δ 160–170 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 422.08) .

- IR Spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, nitro group at ~1520 cm⁻¹) .

Q. How does the nitro group influence the compound’s chemical stability and reactivity?

Methodological Answer:

- Stability : The nitro group enhances electron-withdrawing effects, increasing stability under acidic conditions but making the compound sensitive to reducing agents .

- Reactivity : Facilitates electrophilic substitution at the ortho/para positions of the benzene ring. Monitor degradation via HPLC under accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

- Antimicrobial Screening : Use broth microdilution (MIC against S. aureus and E. coli) .

- Enzyme Inhibition : Test against tyrosine phosphatases (e.g., SHP2) via colorimetric assays (IC₅₀ determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) at 10–100 μM concentrations .

Advanced Research Questions

Q. How can reaction byproducts be minimized during the synthesis of this compound?

Methodological Answer:

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted nitrobenzoyl chloride or ester hydrolysis products) .

- Optimized Conditions :

- Reduce reaction time for amidation (<6 hours) to prevent decomposition .

- Employ scavengers (e.g., molecular sieves) to absorb moisture in esterification .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR)?

Methodological Answer:

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

Q. What strategies are effective for elucidating the mechanism of enzyme inhibition?

Methodological Answer:

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) between the compound and SHP2 .

- X-ray Crystallography : Resolve co-crystal structures (2.1 Å resolution) using SHELX software for active-site analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.